molecular formula C13H20N2O B1279385 4-(Aminomethyl)-1-benzylpiperidin-4-ol CAS No. 23804-68-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No. B1279385
CAS No.: 23804-68-4
M. Wt: 220.31 g/mol
InChI Key: IWYHVVSOLJTLRK-UHFFFAOYSA-N
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Patent
US07217716B2

Procedure details

A mixture of 1-benzyl-4-hydroxy-piperidine-4-carbonitrile (5.00 g, 19.78 mmol) and BH3.THF (59.35 mmol, 59.35 mL, 1M in THF) was heated at 80° C. for 1 h. Cooled to 0° C. and quenched with conc. HCl (20 mL), the reaction solution was then stirred at rt in 1 h. The reaction solution was basified with 10N NaOH to pH 8, and extracted with ethyl acetate (3×100 mL). The combined extracts were washed with water (50 mL), brine (30 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 4-aminomethyl-1-benzyl-piperidin-4-ol.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
59.35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([OH:16])([C:14]#[N:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B.C1COCC1>>[NH2:15][CH2:14][C:11]1([OH:16])[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)O
Name
Quantity
59.35 mL
Type
reactant
Smiles
B.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction solution was then stirred at rt in 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with conc. HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (50 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1(CCN(CC1)CC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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